molecular formula C5H6F2N2O B15278418 3-(difluoromethoxy)-5-methyl-1H-pyrazole

3-(difluoromethoxy)-5-methyl-1H-pyrazole

Cat. No.: B15278418
M. Wt: 148.11 g/mol
InChI Key: MIWIUHRWFDDKQX-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-methyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy group and the methyl group onto the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6F2N2O

Molecular Weight

148.11 g/mol

IUPAC Name

3-(difluoromethoxy)-5-methyl-1H-pyrazole

InChI

InChI=1S/C5H6F2N2O/c1-3-2-4(9-8-3)10-5(6)7/h2,5H,1H3,(H,8,9)

InChI Key

MIWIUHRWFDDKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)OC(F)F

Origin of Product

United States

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